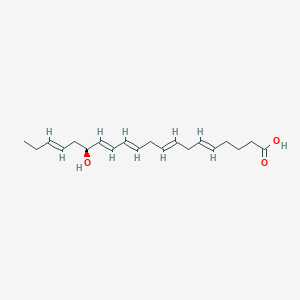
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid is a complex organic compound known for its unique structure and significant biological activities. This compound is a derivative of eicosanoids, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the Eicosanoid Backbone: This step involves the construction of the 20-carbon backbone with the desired double bond configuration. This can be achieved through various organic synthesis techniques, including Wittig reactions, olefin metathesis, and selective hydrogenation.
Introduction of the Hydroxyl Group: The hydroxyl group at the 15th position is introduced using selective oxidation reactions. Common reagents for this step include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Purification and Characterization: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) are commonly used for this purpose.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, ethers
Applications De Recherche Scientifique
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of eicosanoids and their derivatives.
Biology: It serves as a tool to investigate the role of eicosanoids in cellular signaling pathways and physiological processes.
Medicine: This compound is studied for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and cancer.
Industry: It is used in the development of pharmaceuticals and nutraceuticals, as well as in the formulation of cosmetic products.
Mécanisme D'action
The mechanism of action of (5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the metabolism of arachidonic acid, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Pathways Involved: The compound modulates the production of prostaglandins, leukotrienes, and other eicosanoids, which are key mediators of inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandins: These are similar eicosanoids with diverse biological activities, including regulation of inflammation, blood flow, and thrombosis.
Leukotrienes: Another class of eicosanoids involved in inflammatory and allergic responses.
Thromboxanes: Eicosanoids that play a role in platelet aggregation and vasoconstriction.
Uniqueness
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 15th position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,13-3+,17-14+/t19-/m0/s1 |
Clé InChI |
WLKCSMCLEKGITB-MULDSCIVSA-N |
SMILES isomérique |
CC/C=C/C[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |
SMILES canonique |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
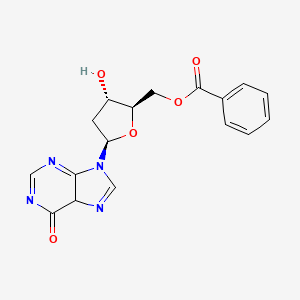
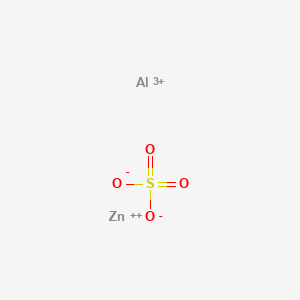

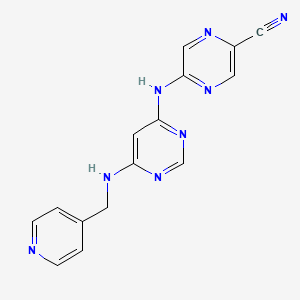
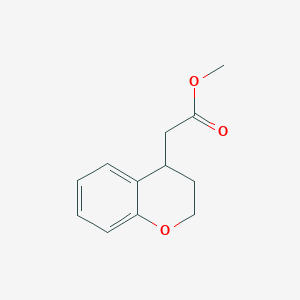
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
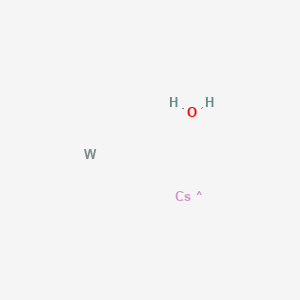
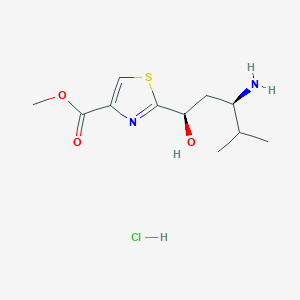
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
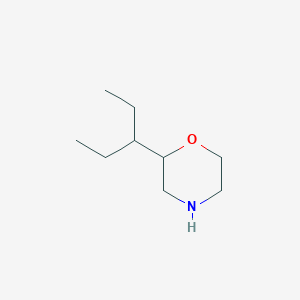
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

